molecular formula C26H18N4O6 B1199936 Chrysamine G

Chrysamine G

Cat. No.: B1199936
M. Wt: 482.4 g/mol
InChI Key: XFFSCOOTVXBLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysamine G can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and azo coupling reactions under controlled conditions. The process requires precise temperature control and the use of high-purity reagents to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Chrysamine G undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chrysamine G has a wide range of scientific research applications:

    Chemistry: Used as a probe for studying amyloid fibrils and other protein aggregates.

    Biology: Employed in histological staining to detect amyloid deposits in tissues.

    Medicine: Utilized in Alzheimer’s disease research to quantify amyloid β deposition.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

Chrysamine G exerts its effects by binding to beta-amyloid proteins. The binding occurs through hydrophobic interactions and hydrogen bonding, allowing this compound to penetrate the blood-brain barrier and bind to amyloid plaques. This binding inhibits the aggregation of amyloid β and reduces its neurotoxicity .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its high affinity for beta-amyloid proteins and its ability to penetrate the blood-brain barrier. This makes it particularly useful in Alzheimer’s disease research and distinguishes it from other amyloid-binding compounds .

Properties

Molecular Formula

C26H18N4O6

Molecular Weight

482.4 g/mol

IUPAC Name

5-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C26H18N4O6/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36/h1-14,31-32H,(H,33,34)(H,35,36)

InChI Key

XFFSCOOTVXBLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)N=NC4=CC(=C(C=C4)O)C(=O)O

synonyms

3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(6-hydroxybenzoic acid), disodium salt
C.I. Direct Yellow 1
chrysamine
chrysamine G

Origin of Product

United States

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